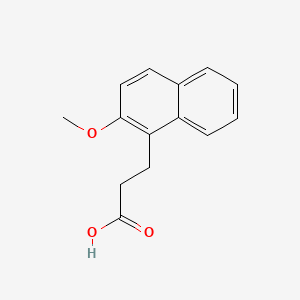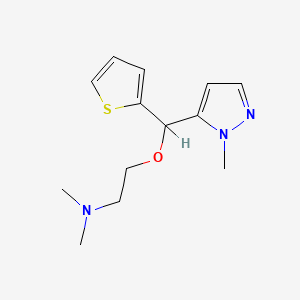
4-Aminopyrrolidin-3-ol
Descripción general
Descripción
4-Aminopyrrolidin-3-ol, also known as 4-AP-3-OH, is a chemical compound with a molecular formula of C5H10N2O. It is a derivative of pyrrolidine and has been found to have various scientific research applications.
Aplicaciones Científicas De Investigación
BACE1 Inhibitory Activities
4-Aminopyrrolidin-3-ol derivatives have been synthesized and evaluated for their inhibitory activities against β-Site Amyloid precursor protein Cleaving Enzyme 1 (BACE1). These compounds, specifically compound 7c, showed significant inhibition activity, indicating potential use in Alzheimer's disease research and therapy (Tran et al., 2016).
Catalyst for Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from 4-aminopyrrolidin-3-ol, catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds are important for their role in producing chiral molecules, which is crucial in pharmaceutical synthesis (Ruiz-Olalla et al., 2015).
Neuroprotective Agent
A specific derivative, 2R,4R-APDC, a form of aminopyrrolidine, has been identified as a potent and selective agonist of metabotropic glutamate receptors. This compound has shown protective effects against excitotoxic neuronal death, suggesting potential applications in neuroprotective drug development (Battaglia et al., 1998).
Synthesis of Substituted Aminopyrrolidines
4-Aminopyrrolidin-3-ol is integral in the synthesis of various substituted aminopyrrolidines. These compounds have significant implications in medicinal chemistry, providing routes to create molecules with potential therapeutic effects (Davies et al., 2007).
Antibacterial Agent Synthesis
Another application is in the asymmetric synthesis of antibacterial agents. For instance, the synthesis of enantiomersof 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, involves 3-aminopyrrolidine derivatives. This demonstrates the role of 4-Aminopyrrolidin-3-ol derivatives in developing new antibacterial medications (Rosen et al., 1988).
Drug Delivery Systems
4-Aminopyrrolidin-3-ol derivatives have been used in the development of magnetic composite nanospheres for drug delivery applications. These nanospheres show promise in targeted drug delivery for cancer treatment, exemplifying the potential of 4-Aminopyrrolidin-3-ol in advanced medical technologies (Jiang et al., 2015).
Economical Synthesis of Pharmaceutical Intermediates
The synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, using 3-aminopyrrolidine as an intermediate, is an economical process for producing pharmaceutical intermediates. This process highlights the importance of 4-Aminopyrrolidin-3-ol in creating cost-effective pathways for drug synthesis (Han et al., 2018).
Propiedades
IUPAC Name |
4-aminopyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZJKVCIYONNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437804 | |
| Record name | 4-Aminopyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrrolidin-3-ol | |
CAS RN |
757967-88-7 | |
| Record name | 4-Aminopyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



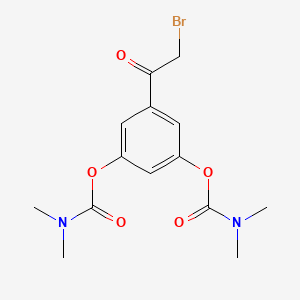
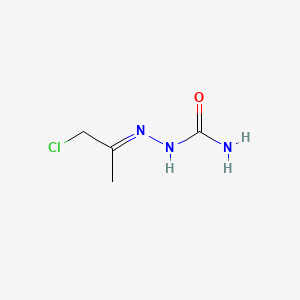
![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)
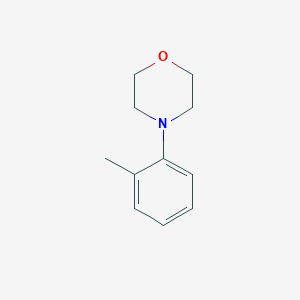
![5-Amino-7-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1609647.png)
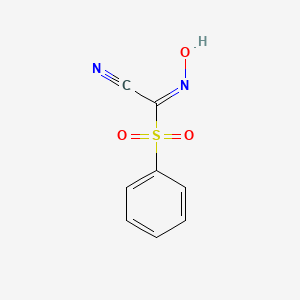
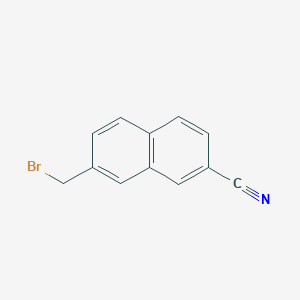
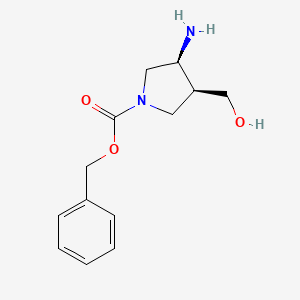
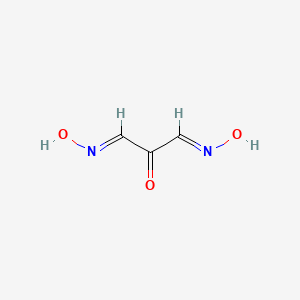
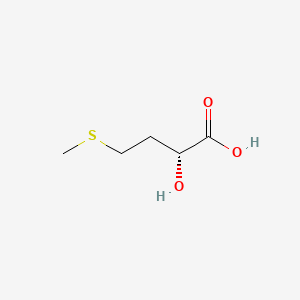
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
